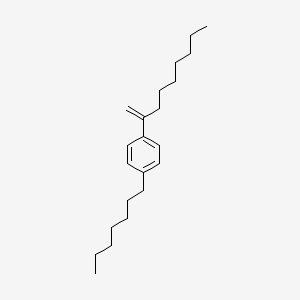![molecular formula C13H20O4 B12541090 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate CAS No. 870450-56-9](/img/structure/B12541090.png)
2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C11H18O2This compound is a clear liquid that ranges in color from colorless to light yellow or light orange . It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 1-ethylcyclopentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation columns. The purity of the final product is typically above 95% .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the methacrylate group reacts with free radicals to form long polymer chains. This process is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A simpler ester of methacrylic acid, used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Another ester of methacrylic acid, used in similar applications as methyl methacrylate.
Butyl methacrylate: A longer-chain ester of methacrylic acid, used in the production of flexible polymers.
Uniqueness
2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate is unique due to its cyclopentyl group, which imparts specific properties such as increased hydrophobicity and flexibility to the resulting polymers. This makes it particularly useful in applications where these properties are desired .
Properties
CAS No. |
870450-56-9 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
[2-(1-ethylcyclopentyl)oxy-2-oxoethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-4-13(7-5-6-8-13)17-11(14)9-16-12(15)10(2)3/h2,4-9H2,1,3H3 |
InChI Key |
KHZBKVHVOLBHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)OC(=O)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


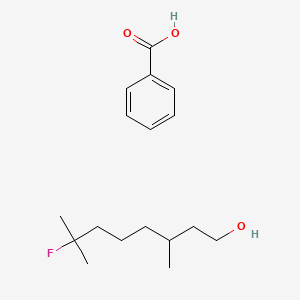
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

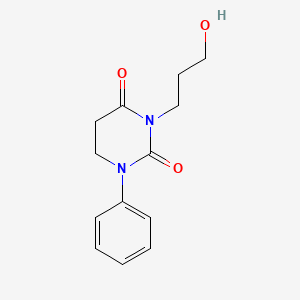
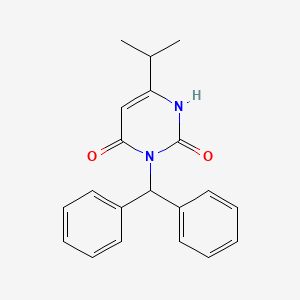
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
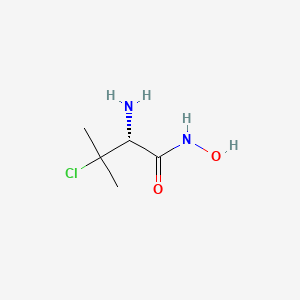
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol](/img/structure/B12541088.png)
